3,4-Dibromo-7-methoxyquinoline belongs to the class of brominated quinolines, which are categorized under heterocyclic compounds. These compounds are characterized by their nitrogen-containing ring structure and are often utilized in organic synthesis and pharmaceutical applications.
The synthesis of 3,4-dibromo-7-methoxyquinoline can be achieved through several methods, primarily involving bromination reactions. A common approach involves the bromination of 7-methoxyquinoline using brominating agents such as N-bromosuccinimide or molecular bromine in the presence of a catalyst.
The molecular formula for 3,4-dibromo-7-methoxyquinoline is . The structure consists of a quinoline ring system with a methoxy group (-OCH₃) and two bromine atoms attached to specific carbon atoms.
3,4-Dibromo-7-methoxyquinoline can undergo various chemical reactions typical for halogenated compounds:
These reactions are typically monitored using thin-layer chromatography (TLC) to assess completion and purity. Characterization of products is often performed using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
The mechanism of action for compounds like 3,4-dibromo-7-methoxyquinoline often involves interaction with biological targets such as enzymes or DNA:
Research indicates that halogenated quinolines exhibit varying degrees of cytotoxicity against different cancer cell lines, suggesting their potential utility as therapeutic agents .
3,4-Dibromo-7-methoxyquinoline has significant applications in:
3,4-Dibromo-7-methoxyquinoline features a bicyclic heteroaromatic framework with bromine atoms at positions 3 and 4 of the quinoline ring and a methoxy group at position 7. This specific substitution pattern creates distinct electronic and steric effects:
Table 1: Key Structural Parameters from Analogous Brominated Methoxyquinolines
Parameter | Value Range | Measurement Technique |
---|---|---|
Br-C Bond Length | 1.889–1.901 Å | X-ray Crystallography |
Br-C-C Bond Angle | 117.6–120.2° | X-ray Crystallography |
Methoxy Chemical Shift (¹H NMR) | δ 3.9–4.1 ppm | 400 MHz NMR |
Quinoline H-2 Chemical Shift | δ 8.7–8.8 ppm | 400 MHz NMR |
Unlike 8-hydroxyquinoline derivatives that exhibit keto-enol tautomerism, the 7-methoxy group in 3,4-dibromo-7-methoxyquinoline locks the electronic configuration due to the absence of a labile proton. Key electronic features include:
Regioisomeric differences profoundly influence physicochemical and biological behavior:
Table 2: Comparative Properties of Brominated Methoxyquinoline Isomers
Compound | Molecular Weight (g/mol) | XLogP3 | TPSA (Ų) | Key Biological Activity |
---|---|---|---|---|
3,4-Dibromo-7-methoxyquinoline | 316.98 (est.) | ~3.5 | 22.1 | Not reported |
5,7-Dibromo-8-methoxyquinoline | 316.98 | 3.5 | 22.1 | Moderate anticancer activity |
3,5,6,7-Tetrabromo-8-methoxyquinoline | 470.71 | 4.2 | 22.1 | Topoisomerase I inhibition [4] |
4-Bromo-3-chloro-7-methoxyquinoline | 256.53 | ~2.9 | 22.1 | Not reported [3] |
Solubility Profile:
Thermal and Chemical Stability:
Reactivity Patterns:
Oxidative/REDOX Behavior:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7